3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[(5-cyclopentylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c26-21-24(17-12-6-7-13-18(17)28-21)14-19-22-23-20(27-16-10-4-5-11-16)25(19)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCHINHEYCICLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. The starting materials often include benzo[d]thiazol-2(3H)-one derivatives and appropriate triazole precursors. Common steps in the synthesis might include nucleophilic substitution reactions, cyclization processes, and thioether formation under controlled conditions. Typical reaction conditions may involve specific temperatures, solvents, and catalysts to ensure optimal yields and purity.
Industrial Production Methods While industrial production methods can vary, they generally aim for high-efficiency synthesis with scalable reaction conditions. This may involve continuous flow chemistry techniques, which allow for the production of large quantities while maintaining stringent quality controls. In this approach, automated systems facilitate precise control over reaction parameters, enhancing reproducibility and reducing waste.
Chemical Reactions Analysis
Types of Reactions 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: : Typically using reagents like hydrogen peroxide or other mild oxidizing agents to introduce oxygen-containing functional groups.
Reduction: : Employing reducing agents such as lithium aluminium hydride to convert ketones to alcohols.
Substitution: : Reacting with nucleophiles or electrophiles under appropriate conditions to replace substituents on the aromatic rings.
Common Reagents and Conditions Reagents used in these reactions include common organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pH levels, and time durations to achieve the desired chemical transformations.
Major Products Formed Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to various substituted triazole and thiazole derivatives with potential biological activity.
Scientific Research Applications
3-((5-(Cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has numerous applications in scientific research, including:
Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential to interact with biological macromolecules, enzymes, and receptors.
Medicine: : Explored for its potential therapeutic effects, particularly in developing new drugs for conditions such as cancer, infectious diseases, and inflammatory disorders.
Industry: : Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The precise mechanism by which 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects depends on its specific interactions with molecular targets. Generally, it might involve binding to enzyme active sites, inhibiting or activating specific signaling pathways, or interacting with cellular receptors. These interactions can modulate biological processes such as cell proliferation, apoptosis, and immune responses, making the compound a candidate for therapeutic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound differs from its analogs primarily in the substituents on the triazole ring. Key comparisons include:
- Cyclopentylthio vs. Aryl Groups : The cyclopentylthio group in the target compound is bulkier and more lipophilic compared to aryl (e.g., 4-propylphenyl) or halogenated aryl (e.g., 2,4-dichlorophenyl) substituents. This may enhance membrane permeability but reduce solubility in polar solvents .
- Triazole vs. Oxadiazole : Oxadiazole-containing analogs (e.g., 4e, 4j) exhibit lower melting points (162–198°C) compared to triazole derivatives, which often have higher thermal stability due to stronger hydrogen-bonding networks .
Physicochemical Properties
- Melting Points : Aryl-substituted oxadiazoles (e.g., 4h: 196–198°C) have higher melting points than halogenated analogs (4j: 162–163°C) due to enhanced π-π stacking . The cyclopentylthio group’s steric bulk may lower the melting point relative to aryl analogs.
- Spectroscopic Data : Key NMR signals for the benzo[d]thiazol-2(3H)-one core (e.g., C=O at ~170 ppm in ¹³C-NMR) are consistent across analogs, while triazole/triazolylmethyl protons appear at δ 4.5–5.5 ppm in ¹H-NMR .
Biological Activity
The compound 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in a structured format.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]thiazole core and a triazole moiety, which are known for their diverse biological activities. The molecular formula is C₁₅H₁₈N₄OS, and its structural representation includes functional groups that may influence its pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of benzothiazole and triazole have shown efficacy against various cancer cell lines, suggesting that our compound may also possess similar properties.
- Cell Line Studies : In vitro assays have been performed on human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating cytotoxic effects with IC₅₀ values indicating the concentration required to inhibit cell proliferation by 50% .
| Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|
| A549 | 8.00 | 2D |
| HCC827 | 6.26 | 2D |
| NCI-H358 | 6.48 | 2D |
The mechanism of action for compounds in this class often involves interaction with DNA, particularly binding to the minor groove. This interaction can disrupt cellular processes leading to apoptosis in cancer cells. The presence of specific substituents on the triazole ring may enhance binding affinity and selectivity towards tumor cells .
Antimicrobial Activity
In addition to antitumor properties, the compound's structural analogs have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from relevant studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These results suggest that modifications in the structure can lead to varying degrees of antimicrobial efficacy, which may be explored further in the context of our compound.
Case Studies
- Antitumor Efficacy : A study involving a series of benzothiazole derivatives demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages . This supports the hypothesis that our compound could be further developed as an antitumor agent.
- Safety Profile : Investigations into the cytotoxicity on normal cell lines (e.g., MRC-5) revealed that while some compounds exhibited selective toxicity towards cancer cells, others affected normal cells as well . This highlights the need for further optimization to enhance selectivity and reduce potential side effects.
Q & A
Q. Optimization Parameters :
Validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Advanced Research Question: How do structural modifications at the triazole C-5 position influence bioactivity?
Answer :
The C-5 substituent (cyclopentylthio group) is critical for target binding. Comparative studies of analogs show:
Q. Structure-Activity Relationship (SAR) Table :
| Substituent (C-5) | LogP | Antifungal MIC (µg/mL) | EGFR IC₅₀ (µM) |
|---|---|---|---|
| Cyclopentylthio | 3.1 | 8.5 | 1.2 |
| 4-Chlorobenzylthio | 3.8 | 3.2 | 0.9 |
| 2-Methylbenzylthio | 4.0 | 6.7 | 1.5 |
Q. Methodology :
- Docking studies : Use Schrödinger Suite to model interactions with CYP51 (antifungal target) .
- In vitro assays : Broth microdilution for MICs; fluorescence polarization for kinase inhibition .
Basic Research Question: What analytical techniques are essential for characterizing intermediates and final products?
Q. Answer :
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., cyclopentylthio protons at δ 1.5–2.1 ppm; triazole C-H at δ 8.3 ppm) .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., column: Zorbax SB-C18; mobile phase: MeOH/H₂O) .
- FT-IR : Identifies thioether (C-S-C stretch at 680 cm⁻¹) and carbonyl (C=O at 1680 cm⁻¹) .
Q. Example Workflow :
Intermediate 5-mercapto-triazole : Validate via LC-MS (m/z 223 [M+H]⁺).
Final product : Confirm molecular ion (m/z 452 [M+H]⁺) and absence of unreacted starting material .
Advanced Research Question: How can computational modeling resolve contradictions in reported bioactivity data?
Answer :
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM for EGFR) arise from assay conditions or conformational flexibility. Mitigation strategies:
- Molecular Dynamics (MD) Simulations : Simulate ligand binding over 100 ns to identify stable poses .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs .
Case Study :
A 2024 study found conflicting MICs (4 µg/mL vs. 16 µg/mL) for Aspergillus fumigatus. MD simulations revealed protonation state-dependent binding to CYP51’s heme pocket .
Basic Research Question: What purification strategies mitigate byproduct formation during synthesis?
Answer :
Common byproducts include disulfides (from thiol oxidation) and uncyclized intermediates. Solutions:
Q. Byproduct Analysis :
| Byproduct | Rf Value (TLC) | Removal Method |
|---|---|---|
| Disulfide | 0.75 (hexane/EtOAc) | Column chromatography |
| Uncyclized intermediate | 0.45 | Recrystallization |
Advanced Research Question: How do solvent polarity and reaction time affect regioselectivity in triazole alkylation?
Answer :
Polar aprotic solvents (DMF, DMSO) favor N-alkylation over S-alkylation due to stabilization of transition states. Kinetic studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
